2,3-Difluorobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,3-difluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQOPMJTQPWHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341103 | |
| Record name | 2,3-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208173-20-0 | |
| Record name | (2,3-Difluorophenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2,3 Difluorobenzophenone and Its Analogues
Established Synthetic Pathways for 2,3-Difluorobenzophenone
The synthesis of this compound can be approached through several established organic reactions. These methods primarily focus on the formation of the central ketone bridge between a 2,3-difluorophenyl moiety and a phenyl group.
Acylation Reactions in this compound Synthesis
Friedel-Crafts acylation is a cornerstone of benzophenone (B1666685) synthesis. For this compound, this typically involves the reaction of benzene (B151609) with 2,3-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fluorine1.rulibretexts.orgnih.gov The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring in an electrophilic aromatic substitution.
The general reaction is as follows:
C₆H₅ClFO₂ + C₆H₆ + AlCl₃ → C₁₃H₈F₂O + HCl + AlCl₃
The efficiency of this reaction is dependent on several factors, including the purity of the reactants, the molar ratio of the catalyst, and the reaction temperature and solvent.
| Parameter | Typical Condition | Effect on Reaction |
| Reactant | 2,3-Difluorobenzoyl chloride | Key building block |
| Reactant | Benzene | Aromatic substrate |
| Catalyst | Aluminum chloride (AlCl₃) | Facilitates acylium ion formation |
| Solvent | Dichloromethane (B109758), 1,2-dichloroethane | Inert solvent |
| Temperature | 0 - 25 °C | Controls reaction rate and selectivity |
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation of Benzene with 2,3-Difluorobenzoyl Chloride.
Challenges in this synthesis include the potential for polysubstitution on the benzene ring and the need for careful control of reaction conditions to avoid unwanted side reactions. The deactivating effect of the two fluorine atoms on the benzoyl chloride can make the reaction less facile compared to the acylation with non-fluorinated benzoyl chloride.
Halogen Substitution Approaches to this compound
Halogen exchange reactions, while more common for the synthesis of other isomers, represent a potential, though less direct, route to this compound. This would theoretically involve the conversion of a dihalobenzophenone (e.g., 2,3-dichlorobenzophenone) to the difluoro-analogue using a fluoride (B91410) source. However, the selective replacement of chlorine or bromine with fluorine at the 2 and 3 positions without affecting other parts of the molecule is challenging due to the harsh conditions typically required for such transformations. The "Halex" reaction (halogen exchange) often requires high temperatures and polar aprotic solvents.
Another approach within this category is the coupling of a 2,3-difluorophenyl organometallic reagent with a benzoyl derivative. For instance, a Grignard reagent or an organolithium species derived from 1-bromo-2,3-difluorobenzene (B1273032) could be reacted with benzoyl chloride. However, the stability and reactivity of such organometallic reagents can be a concern.
Catalytic Carbonylation Routes in this compound Production
Catalytic carbonylation offers a more modern and potentially more efficient route to benzophenones. These reactions typically involve the palladium-catalyzed insertion of carbon monoxide between an aryl halide and an organometallic reagent. For the synthesis of this compound, this could involve the reaction of 1-iodo-2,3-difluorobenzene with benzene in the presence of a palladium catalyst and a carbon monoxide source.
While specific examples for this compound are not extensively documented, the general mechanism for palladium-catalyzed carbonylative cross-coupling reactions is well-established. These reactions often offer high selectivity and functional group tolerance.
Comparative Analysis of Synthetic Efficiencies and Selectivities for Difluorobenzophenone Isomers
Synthesis of 2,4'-Difluorobenzophenone (B154369): Alternative Routes and By-product Formation
By-products in this reaction can also arise from the di-acylation of the fluorobenzene (B45895) ring, leading to the formation of more complex ketones.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer an alternative with potentially higher selectivity. wikipedia.orgwikipedia.orgresearchgate.net For instance, the Suzuki coupling of a 2-fluorophenylboronic acid with a 4-fluorobenzoyl halide (or vice versa) in the presence of a palladium catalyst and a base can provide a more direct route to 2,4'-Difluorobenzophenone.
| Coupling Reaction | Aryl Halide/Triflate | Organometallic Reagent | Catalyst System | Typical Yield | Selectivity |
| Suzuki Coupling | 4-Fluorobenzoyl chloride | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ / Base | High | High |
| Stille Coupling | 2-Iodofluorobenzene | 4-Fluorobenzoylstannane | Pd(PPh₃)₄ | Moderate to High | High |
| Negishi Coupling | 4-Bromofluorobenzene | (2-Fluorophenyl)zinc chloride | PdCl₂(dppf) | High | High |
Table 2: Illustrative Palladium-Catalyzed Routes to 2,4'-Difluorobenzophenone. wikipedia.orgwikipedia.orgorganic-chemistry.org
These methods generally offer higher regioselectivity compared to Friedel-Crafts acylation, minimizing the formation of isomeric by-products. The choice of catalyst, ligands, and reaction conditions is critical to achieving high yields and selectivity. The development of more active and selective palladium catalysts continues to be an active area of research to improve the efficiency of these transformations.
Friedel-Crafts Acylation using Fluorobenzene and Fluorobenzoyl Chloride for 2,4'-Difluorobenzophenone
The synthesis of 2,4'-Difluorobenzophenone is commonly achieved through the Friedel-Crafts acylation reaction. This method involves the reaction of fluorobenzene with 2-fluorobenzoyl chloride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and is often carried out in a solvent like petroleum ether. wikipedia.org
Another approach to synthesizing 2,4'-Difluorobenzophenone involves a palladium-catalyzed Suzuki coupling reaction between 2-fluorobenzaldehyde (B47322) and 4-fluorophenylboronic acid. chemicalbook.com This method, conducted in a biphasic system of methyl cyclohexane (B81311) and water with potassium phosphate (B84403) as the base and palladium acetate (B1210297) as the catalyst, has been reported to yield the product in high purity. chemicalbook.com
Impact of Phosgene (B1210022) Catalysis on 2,4'-Difluorobenzophenone Purity
The use of phosgene in Friedel-Crafts acylation presents a route to benzophenones, but it can lead to a mixture of isomers, which affects the purity of the desired product. When a monosubstituted benzene, such as fluorobenzene, reacts with phosgene in the presence of a Lewis acid catalyst like aluminum chloride, a mixture of isomers is typically formed. googleapis.com While the 4,4'-isomer is often the major product, significant amounts of 2,4'- and 3,4'-isomers are also produced, complicating the purification process. googleapis.com Direct acylation of fluorobenzene with phosgene can result in a higher content of the 2,4'-difluorobenzophenone isomer in the product mixture. google.com
Synthesis of 2,6-Difluorobenzophenone (B1294998)
The synthesis of 2,6-Difluorobenzophenone can be accomplished through several routes. One method involves the reaction of 2,6-difluorobenzoyl chloride with 2,3-dichloroanisole (B143163) in the presence of aluminum chloride. prepchem.com Another approach utilizes an ortho-lithiation strategy, where 1,3-difluorobenzene (B1663923) is treated with lithium diisopropylamide (LDA) followed by reaction with benzonitrile (B105546) to yield 2,6-difluorobenzophenone imine, which can then be hydrolyzed to the desired ketone. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions and condensation reactions of fluorinated benzaldehydes with phenylboronic acids are also employed for its synthesis. smolecule.com
Synthesis of 3,3'-Difluorobenzophenone
A common laboratory synthesis for 3,3'-Difluorobenzophenone involves a Grignard-type reaction. In a typical procedure, 1-bromo-3-fluorobenzene (B1666201) is reacted with n-butyllithium at low temperatures (-78°C) to form an organolithium intermediate. This intermediate is then reacted with 3-fluorobenzoyl chloride. The reaction mixture is subsequently warmed to room temperature and quenched with water. The product is then extracted and purified by silica (B1680970) gel column chromatography.
Synthesis of 3,4-Difluorobenzophenone
3,4-Difluorobenzophenone is synthesized via a multi-step process that begins with the Friedel-Crafts acylation of difluorobenzene with benzoyl chloride. ontosight.ai This initial reaction is followed by oxidation and purification steps to yield the final product. ontosight.ai The presence of two fluorine atoms on one of the benzene rings influences its reactivity, making it a useful intermediate in the synthesis of various specialty chemicals. ontosight.ai
Synthesis of 3,5-Difluorobenzophenone (B68835)
The synthesis of 3,5-Difluorobenzophenone is integral to the production of modified poly(ether ether ketone) (PEEK) polymers. wright.edu It can be synthesized and subsequently used in nucleophilic aromatic substitution reactions with hydroquinone (B1673460) to create PEEK analogues with tailored properties. wright.edu The incorporation of 3,5-difluorobenzophenone can alter the crystallinity of the resulting polymer. wright.edu Copolymers can be created by reacting hydroquinone with both 3,5-difluorobenzophenone and 4,4'-difluorobenzophenone (B49673). core.ac.uk Due to the differing reactivity between the 3,5- and 4,4'- isomers, a controlled polymerization strategy is necessary to avoid the formation of highly crystalline, insoluble materials. core.ac.uk
Synthesis of 4,4'-Difluorobenzophenone: Industrial and Laboratory Scale
4,4'-Difluorobenzophenone is a key monomer in the production of high-performance polymers like PEEK. wikipedia.orggoogle.com
Laboratory Scale: On a laboratory scale, 4,4'-Difluorobenzophenone is typically prepared by the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride, using aluminum chloride as a catalyst. wikipedia.orgsmolecule.com The reaction is often conducted in a solvent such as orthodichlorobenzene at low temperatures. prepchem.com For instance, a mixture of 4-fluorobenzoyl chloride and fluorobenzene can be slowly added to a suspension of aluminum chloride in orthodichlorobenzene at -14°C. prepchem.com After allowing the reaction to proceed and warm to room temperature, a workup procedure yields the crude product, which can exhibit purities around 90-95% by NMR. prepchem.com
Industrial Scale: Several methods are employed for the industrial production of 4,4'-Difluorobenzophenone. One common route involves the acylation of fluorobenzene with 4-fluorobenzoyl chloride catalyzed by aluminum trichloride (B1173362), followed by hydrolysis and recrystallization.
Another industrial process involves a two-step synthesis starting from fluorobenzene and formaldehyde. google.comwipo.int In the first step, these reactants undergo condensation catalyzed by an organic sulfonic acid, such as fluorobenzenesulfonic acid, to produce a mixture of difluorodiphenylmethane (B1598357) (DFDPM) isomers, primarily the 4,4'- and 2,4'- isomers. google.com In the second step, this isomer mixture is oxidized using nitric acid to the corresponding benzophenone isomers, from which the 4,4'-difluorobenzophenone is isolated in pure form by recrystallization. google.com
A process starting from fluorine benzotrichloride (B165768) has also been developed. google.com This method involves the acylation of fluorobenzene with fluorine benzotrichloride catalyzed by aluminum trichloride to form 4,4'-difluorophenyl dichloromethane, which is then hydrolyzed to 4,4'-difluorobenzophenone. google.com
Additionally, methods utilizing phosgene or its solid equivalent, triphosgene (B27547), have been reported. For example, p-fluorobenzoic acid can be converted to p-fluorobenzoyl chloride using triphosgene, which is then used in a Friedel-Crafts reaction with fluorobenzene. google.com
The table below summarizes the various synthetic methodologies for the different difluorobenzophenone isomers discussed.
| Target Compound | Reactant 1 | Reactant 2 | Catalyst/Reagent | Reaction Type |
| 2,4'-Difluorobenzophenone | Fluorobenzene | 2-Fluorobenzoyl Chloride | Aluminum Chloride | Friedel-Crafts Acylation |
| 2,4'-Difluorobenzophenone | 2-Fluorobenzaldehyde | 4-Fluorophenylboronic Acid | Palladium Acetate/Potassium Phosphate | Suzuki Coupling |
| 2,6-Difluorobenzophenone | 2,6-Difluorobenzoyl Chloride | 2,3-Dichloroanisole | Aluminum Chloride | Friedel-Crafts Acylation |
| 2,6-Difluorobenzophenone | 1,3-Difluorobenzene | Benzonitrile | Lithium Diisopropylamide | Ortho-lithiation/Addition |
| 3,3'-Difluorobenzophenone | 1-Bromo-3-fluorobenzene | 3-Fluorobenzoyl Chloride | n-Butyllithium | Grignard-type Reaction |
| 3,4-Difluorobenzophenone | Difluorobenzene | Benzoyl Chloride | Not specified | Friedel-Crafts Acylation/Oxidation |
| 3,5-Difluorobenzophenone | Hydroquinone | 3,5-Difluorobenzophenone | Base | Nucleophilic Aromatic Substitution |
| 4,4'-Difluorobenzophenone | Fluorobenzene | p-Fluorobenzoyl Chloride | Aluminum Chloride | Friedel-Crafts Acylation |
| 4,4'-Difluorobenzophenone | Fluorobenzene | Formaldehyde | Organic Sulfonic Acid/Nitric Acid | Condensation/Oxidation |
| 4,4'-Difluorobenzophenone | Fluorine Benzotrichloride | Fluorobenzene | Aluminum Chloride | Acylation/Hydrolysis |
| 4,4'-Difluorobenzophenone | p-Fluorobenzoic Acid | Triphosgene/Fluorobenzene | Catalyst/Aluminum Chloride | Acyl-Halogenation/Friedel-Crafts |
Acylation of Fluorobenzene with p-Fluorobenzoyl Chloride
A primary method for synthesizing difluorobenzophenones is the Friedel-Crafts acylation. This reaction typically involves reacting a fluorinated benzene derivative with a fluorinated benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃). google.com
The synthesis of 4,4'-difluorobenzophenone is a well-documented example of this approach, prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride. wikipedia.orgsmolecule.com The reaction is generally conducted in a solvent like petroleum ether or dichloromethane. wikipedia.org Similarly, 2,4'-difluorobenzophenone can be synthesized from fluorobenzene and 2-fluorobenzoyl chloride using an AlCl₃ catalyst. To produce the specific isomer this compound, this methodology could theoretically be adapted by reacting 1,2-difluorobenzene (B135520) with benzoyl chloride or by reacting fluorobenzene with 2,3-difluorobenzoyl chloride in the presence of a Lewis acid.
Table 1: Friedel-Crafts Acylation for Difluorobenzophenone Synthesis
| Target Product | Aromatic Substrate | Acylating Agent | Catalyst | Reference(s) |
|---|---|---|---|---|
| 4,4'-Difluorobenzophenone | Fluorobenzene | p-Fluorobenzoyl Chloride | AlCl₃ | wikipedia.org, smolecule.com |
| 2,4'-Difluorobenzophenone | Fluorobenzene | 2-Fluorobenzoyl Chloride | AlCl₃ |
Direct Catalysis with Phosgene and Aluminum Trichloride
An alternative Friedel-Crafts route involves the direct reaction of fluorobenzene with phosgene, a highly reactive carbonyl source, using aluminum trichloride as a catalyst. google.com This method avoids the need to pre-synthesize a benzoyl chloride derivative. However, it presents significant drawbacks; the process yields a mixture of isomers, including the 2,4'- and 4,4'-difluorobenzophenone, which requires subsequent purification. google.comgoogleapis.com Furthermore, the high toxicity of phosgene makes this route hazardous and less favorable for industrial production. google.com
Hydrolysis of 4,4'-Difluorodiphenyldichloromethane
This method is a two-step process that begins with a Friedel-Crafts reaction to form a dichlorinated intermediate, which is then hydrolyzed to the final ketone product. In a typical synthesis of 4,4'-difluorobenzophenone, fluorobenzene is first reacted with carbon tetrachloride or fluorine benzotrichloride, catalyzed by aluminum chloride. google.comgoogle.com This initial step produces 4,4'-difluorodiphenyldichloromethane. google.com
The intermediate is subsequently hydrolyzed by heating with water, often at azeotropic temperatures (100–120°C) for several hours, to yield 4,4'-difluorobenzophenone. google.com While the operational steps are straightforward, this route can also produce unwanted isomers, complicating the purification process. google.com
Table 2: Synthesis via Dichloromethane Intermediate
| Step | Reactants | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 1. Acylation | Fluorobenzene, Fluorine Benzotrichloride | AlCl₃, 0-25°C, 10-30 min | 4,4'-Difluorodiphenyldichloromethane | google.com |
Palladium/Iron-Catalyzed Carbonylation
Modern synthetic chemistry offers milder and more efficient routes through transition-metal-catalyzed carbonylation reactions. nih.gov Palladium-catalyzed oxidative carbonylation of arylboronic acids with carbon monoxide (CO) at atmospheric pressure provides an effective pathway to symmetrical diaryl ketones. liv.ac.uk For instance, 4,4'-difluorobenzophenone can be synthesized from 4-fluorophenylboronic acid using a palladium catalyst system. liv.ac.uk A typical catalyst system includes a palladium source like Pd(PPh₃)₄, a ligand such as 1,4-bis(diphenylphosphino)butane (B1266417) (DPPP), and an oxidant. liv.ac.uk These reactions often proceed under significantly milder conditions than traditional Friedel-Crafts acylations. liv.ac.uk
While iron is an abundant and low-toxicity metal, its application in this specific carbonylation reaction is less documented. nih.gov Research into iron-catalyzed processes often focuses on other transformations, such as decarboxylative couplings or alkoxycarbonylations, representing an emerging area of sustainable chemistry. nih.govrsc.org
Table 3: Palladium-Catalyzed Synthesis of 4,4'-Difluorobenzophenone
| Substrate | Catalyst System | Conditions | Product | Reference(s) |
|---|
Fluorination of 4,4'-Dichlorobenzophenone (B107185)
Difluorobenzophenones can also be prepared via a nucleophilic aromatic substitution (SₙAr) reaction, specifically a halogen exchange (Halex) reaction. This involves replacing chlorine atoms with fluorine atoms on a dichlorobenzophenone precursor. googleapis.com The synthesis of 4,4'-difluorobenzophenone from 4,4'-dichlorobenzophenone is a known application of this method. googleapis.comacs.org
The reaction typically employs a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent. googleapis.com More modern reagents like anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F) have been shown to facilitate these fluorinations under milder conditions. acs.org A challenge with the Halex reaction is that it can suffer from incomplete conversion, making the isolation of a pure product difficult and potentially generating significant waste. googleapis.com
Oxidation of 4,4'-Difluorodiphenylmethane
Another important synthetic route involves the oxidation of a difluorodiphenylmethane intermediate. This method is often part of a two-stage process where the difluorodiphenylmethane is first synthesized and then oxidized to the corresponding benzophenone. google.comgoogle.com
The precursor, 4,4'-difluorodiphenylmethane, can be prepared through several pathways, including the diazotization of 4,4'-diaminodiphenylmethane in hydrogen fluoride google.com or via a Friedel-Crafts alkylation of fluorobenzene with formaldehyde, catalyzed by an organic sulfonic acid. google.comwipo.int The resulting 4,4'-difluorodiphenylmethane is then oxidized, commonly using nitric acid at elevated temperatures (e.g., 65°C to 100°C), to yield 4,4'-difluorobenzophenone. google.comwipo.int This route can avoid the use of metal catalysts in the first step and allows for the separation of isomers before the final oxidation. google.com
Integrated Multi-step Synthesis from p-Fluorotoluene
For industrial-scale production, integrated multi-step syntheses starting from simple, cost-effective raw materials are preferred. A process for preparing high-purity 4,4'-difluorobenzophenone begins with p-fluorotoluene. google.compatsnap.com This method involves a sequence of three main reactions:
Oxidation: p-Fluorotoluene is oxidized to p-fluorobenzoic acid. This can be achieved via photocatalytic oxidation using hydrogen peroxide as the oxidant and hydrobromic acid as a catalyst, with reported yields exceeding 95%. google.compatsnap.com
Acyl Chlorination: The resulting p-fluorobenzoic acid is converted to its more reactive acyl chloride derivative, p-fluorobenzoyl chloride. This transformation can be carried out using reagents like solid triphosgene (BTC) in a solvent such as 1,2-dichloroethane, with yields around 85-95%. google.com
Condensation: Finally, the p-fluorobenzoyl chloride undergoes a Friedel-Crafts condensation reaction with fluorobenzene, catalyzed by aluminum trichloride, to produce the final product, 4,4'-difluorobenzophenone. google.com
This integrated approach is advantageous as it uses inexpensive starting materials and employs reaction conditions that are amenable to large-scale production, ultimately yielding a high-purity product. google.compatsnap.com
Emerging Synthetic Strategies for Fluorinated Benzophenones
The synthesis of fluorinated benzophenones has evolved beyond classical methods, with new strategies offering improved yields, selectivity, and milder reaction conditions. The traditional and most common approach for synthesizing benzophenones is the Friedel-Crafts acylation. semanticscholar.orggoogle.com This reaction typically involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com For the synthesis of this compound, this can be envisioned through two primary Friedel-Crafts routes: the reaction of 1,2-difluorobenzene with benzoyl chloride, or the reaction of benzene with 2,3-difluorobenzoyl chloride. The latter is supported by the use of 2,3-difluorobenzoyl chloride in the synthesis of a more complex derivative. prepchem.com
However, traditional Friedel-Crafts reactions often suffer from drawbacks such as harsh conditions, the generation of stoichiometric waste, and poor regioselectivity, especially with substituted aromatics. ethz.ch Modern advancements are addressing these limitations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have emerged as powerful alternatives for constructing the bi-aryl ketone framework with high precision. An example is the synthesis of 2,4'-difluorobenzophenone from o-fluoro benzaldehyde (B42025) and 4-fluorophenylboronic acid. chemicalbook.com
Another prominent strategy involves the use of organometallic reagents. The Grignard reaction, where a phenylmagnesium halide adds to a fluorinated benzaldehyde followed by oxidation, offers a highly regioselective route to specific isomers. organic-chemistry.orgorganicchemistrytutor.com
One-Pot Synthesis Approaches
One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, represent a significant advance in chemical manufacturing. These approaches enhance efficiency, reduce solvent waste, and can lead to lower production costs. While a specific one-pot synthesis for this compound is not widely documented, methods developed for its analogues demonstrate the potential of this strategy.
A notable example is the one-pot preparation of 2,4'-difluorobenzophenone. This process combines o-fluoro benzaldehyde, 4-fluorophenylboronic acid, and a palladium acetate catalyst in a mixture of methyl cyclohexane and water. The reaction proceeds to a high yield of 98% after refluxing for 8 hours, showcasing an efficient, one-pot coupling and oxidation sequence. chemicalbook.com Such methodologies, particularly those utilizing palladium catalysis, are increasingly being explored for the construction of complex fluorinated ketones from readily available starting materials.
The development of cascade reactions, where a single catalytic system promotes multiple bond-forming events in sequence, is another frontier. These strategies are being applied to the synthesis of various heterocyclic compounds and could be adapted for the assembly of fluorinated benzophenones. masterorganicchemistry.com
Chemo- and Regioselective Synthesis of Fluorinated Ketones
Achieving high chemo- and regioselectivity is paramount when synthesizing a specific isomer like this compound. Chemoselectivity involves differentiating between similar functional groups, while regioselectivity concerns the control of substitution position on an aromatic ring.
In Friedel-Crafts acylations, the directing effects of the substituents on the aromatic ring dictate the position of the incoming acyl group. For a substrate like 1,2-difluorobenzene, the two fluorine atoms direct electrophilic attack to positions 3, 4, and 5, which can lead to a mixture of isomeric products, complicating the isolation of the desired 2,3-disubstituted product. researchgate.net
To overcome these challenges, synthetic chemists employ strategies that offer superior regiocontrol. The use of organometallic reagents is a key approach. For instance, a highly regioselective synthesis could be achieved by preparing a Grignard reagent from 1-bromo-2,3-difluorobenzene. This organometallic intermediate, 2,3-difluorophenylmagnesium bromide, can then be reacted with benzaldehyde, followed by oxidation of the resulting secondary alcohol to furnish this compound exclusively. Similarly, organolithium reagents, generated via ortho-lithiation, provide another powerful tool for directed synthesis. chemicalbook.com
The table below summarizes various synthetic methods for producing different difluorobenzophenone isomers, highlighting the regiochemical outcomes.
| Target Compound | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|---|
| 4,4'-Difluorobenzophenone | p-Fluorobenzoyl chloride | Fluorobenzene | AlCl₃ | Friedel-Crafts acylation with high para-selectivity. | acs.org |
| 2,4'-Difluorobenzophenone | o-Fluoro benzaldehyde | 4-Fluorophenylboronic acid | Palladium diacetate | Suzuki coupling offers excellent regiocontrol. | chemicalbook.com |
| 3,3'-Difluorobenzophenone | 3-Fluorobromobenzene | 3-Fluoro-N-methoxy-N-methylbenzamide | n-Butyllithium | Organolithium addition to a Weinreb amide ensures precise bond formation. | chemicalbook.com |
| 3-Chloro-2-hydroxy-4-methoxy-2',3'-difluorobenzophenone | 2-Chlororesorcinol dimethyl ether | 2,3-Difluorobenzoyl chloride | AlCl₃ | Friedel-Crafts acylation using a difluorinated acyl chloride. | prepchem.com |
Sustainable and Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fluorinated compounds.
A major focus has been the replacement of traditional Lewis acids and hazardous solvents in Friedel-Crafts reactions. Research has shown that composite catalysts, such as a combination of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃), can effectively catalyze the acylation of fluorobenzene under solvent-free conditions. sioc-journal.cn This approach not only eliminates the need for volatile organic solvents but also reduces the required amount of the highly corrosive TfOH. sioc-journal.cn Lanthanum triflate (La(OTf)₃) was identified as a particularly effective and reusable co-catalyst for this transformation. sioc-journal.cn
Furthermore, performing reactions under solvent-free conditions by simply heating the reactants with a catalyst is a cornerstone of green synthesis. The chemoselective C-benzoylation of phenols with benzoyl chloride and AlCl₃ has been achieved in as little as 5-10 minutes without any solvent, affording excellent yields. semanticscholar.org The use of water as a reaction medium, where feasible, represents another significant green advancement, as demonstrated in some palladium-catalyzed coupling reactions. chemicalbook.com
The following table compares traditional synthetic methods with greener alternatives for reactions relevant to benzophenone synthesis.
| Reaction Type | Traditional Approach | Green Alternative | Advantage of Green Approach | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Stoichiometric AlCl₃ in chlorinated solvents (e.g., 1,2-dichloroethane). | Catalytic TfOH/Re(OTf)₃ under solvent-free conditions. | Reduces catalyst loading, eliminates hazardous solvents, allows for catalyst recycling. | prepchem.comsioc-journal.cn |
| Cross-Coupling | Use of organic solvents like toluene (B28343) or THF. | Use of water as a solvent with a suitable catalyst/ligand system. | Reduces environmental impact, improves safety, simplifies workup. | chemicalbook.com |
| Energy Input | Conventional heating (oil bath) for extended periods. | Microwave irradiation or solvent-free heating for short durations. | Reduces reaction times and energy consumption. | semanticscholar.org |
Iii. Reactivity and Reaction Mechanisms of 2,3 Difluorobenzophenone
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2,3-Difluorobenzophenone
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub Aromatic rings, typically nucleophilic, become electrophilic and thus reactive towards nucleophiles when they are substituted with potent electron-withdrawing groups. wikipedia.org
The efficiency and regioselectivity of SNAr reactions are heavily dependent on the substitution pattern of the aromatic ring. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction, but only when positioned ortho or para to the leaving group. pressbooks.pub
In this compound, the benzoyl group (a carbonyl group attached to a phenyl ring) acts as a powerful EWG. Its deactivating effect is most strongly felt at the positions ortho and para to it. The fluorine atom is an excellent leaving group for SNAr reactions, often superior to other halogens. researchgate.net
The specific substitution pattern of this compound dictates the relative reactivity of the two fluorine atoms:
C2-Fluorine: This fluorine atom is located at the ortho position relative to the activating carbonyl group. This placement allows for effective resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack at C2.
C3-Fluorine: This fluorine atom is at the meta position relative to the carbonyl group. An EWG at the meta position offers minimal resonance stabilization for the anionic intermediate, rendering the attached leaving group significantly less reactive in SNAr reactions.
Consequently, nucleophilic attack will occur almost exclusively at the C2 position, leading to the selective displacement of the C2-fluorine atom. The C3-fluorine remains largely unreactive under typical SNAr conditions. Research on variously substituted fluoroaromatics confirms that the presence of activating groups at the ortho and meta positions can lead to highly regioselective substitutions at the para position, underscoring the critical role of substituent placement. ekb.eg
Table 1: Influence of Substituent Position on SNAr Reactivity in Fluorobenzophenones
| Position of Fluorine Leaving Group | Position of Activating Group (C=O) | Relative Reactivity | Reason |
|---|---|---|---|
| ortho (e.g., C2 in 2,3-DFBP) | - | High | Strong resonance and inductive stabilization of the Meisenheimer complex. |
| meta (e.g., C3 in 2,3-DFBP) | - | Very Low | No resonance stabilization of the intermediate; only weak inductive activation. |
| para | - | High | Strong resonance stabilization of the Meisenheimer complex. |
The classic SNAr mechanism occurs at a trigonal, sp²-hybridized carbon atom of the aromatic ring. wikipedia.org Unlike Sₙ2 reactions at tetrahedral sp³ carbons, which proceed with a characteristic inversion of stereochemistry, the substitution at a flat aromatic ring does not create a new stereocenter at the site of reaction. The this compound molecule itself is achiral.
However, stereochemistry can become a relevant factor in the following contexts:
Chiral Nucleophiles: If the attacking nucleophile is chiral, the reaction can lead to the formation of diastereomeric products.
Asymmetric Catalysis: It is possible to achieve asymmetric synthesis in SNAr reactions by using a chiral catalyst. For instance, organocatalysts derived from cinchonidine (B190817) have been used to achieve the asymmetric synthesis of chiral molecules via SNAr, where the catalyst induces a facial preference for the nucleophile's attack. wikipedia.org
Atropisomerism: The benzophenone (B1666685) core is not planar due to steric hindrance between the two phenyl rings, resulting in a twisted conformation. mq.edu.au If a bulky nucleophile is introduced at the C2 position, the rotational barrier around the C-C bond connecting the substituted ring to the carbonyl carbon could become high enough to allow for the existence of stable, separable atropisomers (enantiomers resulting from hindered rotation).
Carbon-Fluorine (C-F) and Carbon-Hydrogen (C-H) Bond Activation Studies
While SNAr reactions exploit the lability of an activated C-F bond, an alternative strategy for functionalizing this compound involves the direct cleavage of C-F or C-H bonds using transition metal catalysts. This approach has become a powerful tool in modern organic synthesis for its ability to form new bonds at positions that are otherwise unreactive. beilstein-journals.orgnih.gov
The activation of the exceptionally strong C-F bond or the typically inert C-H bond presents a significant chemical challenge. nih.govmdpi.com Homogeneous transition metal complexes, particularly those of late transition metals, can overcome the high activation energies required for these transformations. nih.govrsc.org The mechanism often involves the coordination of a functional group within the substrate to the metal center, which then directs the activation of a nearby C-H or C-F bond through the formation of a cyclic intermediate (cyclometalation). rsc.org
Cobalt complexes have emerged as effective catalysts for a variety of transformations, including C-H and C-F bond activation. nih.govnih.gov In the context of aromatic ketones like this compound, the carbonyl group can act as an internal directing group, anchoring the cobalt catalyst to facilitate the cleavage of an ortho C-H or C-F bond. researchgate.netnih.gov
Research on the closely related 2,6-difluorobenzophenone (B1294998) has provided significant insights. DFT calculations have been used to evaluate whether cyclometalation proceeds via C-F or C-H activation when reacting with cobalt complexes. researchgate.net Furthermore, studies have shown that cobalt(0) complexes can form stable π-complexes with the carbonyl group of 2,6-difluorobenzophenone. iucr.org This initial coordination is a key step preceding oxidative addition into a neighboring bond. iucr.org
For this compound, two primary cyclometalation pathways are plausible:
C-F Activation: The cobalt center, pre-coordinated to the carbonyl oxygen, can insert into the adjacent C2-F bond. This is often favored because the C-F bond is polarized and at an activated ortho position. This process forms a five-membered cobaltacycle.
C-H Activation: Alternatively, the cobalt can activate the C-H bond at the C2' position of the unsubstituted phenyl ring, which is also ortho to the directing carbonyl group.
The preference between C-F and C-H activation depends on the specific cobalt catalyst, its ligand sphere, and the reaction conditions. nih.gov
Table 2: Potential Cobalt-Catalyzed Cyclometalation Pathways for this compound
| Pathway | Bond Cleaved | Position | Key Intermediate | Driving Force |
|---|---|---|---|---|
| 1 | C-F | C2 (ortho to C=O) | Five-membered Cobaltacycle | Coordination to carbonyl directing group; electronic activation of C2 position. |
| 2 | C-H | C2' (ortho to C=O) | Five-membered Cobaltacycle | Coordination to carbonyl directing group. |
Ruthenium(II) complexes are particularly well-known for their ability to catalyze the functionalization of C-H bonds. nih.gov Similar to cobalt, these reactions are often guided by a directing group. The carbonyl oxygen of an aromatic ketone can effectively direct a ruthenium catalyst to activate an ortho C-H bond. marquette.edusioc-journal.cn
In the case of this compound, the most probable site for ruthenium-catalyzed activation is the C-H bond at the C2' position on the unsubstituted ring. The general mechanism involves:
Coordination of the ketone's carbonyl oxygen to the Ru(II) center.
Formation of a ruthenacycle intermediate via cleavage of the ortho C-H bond (C2'-H).
Reaction of this intermediate with a coupling partner (e.g., an alkene or alkyne).
Reductive elimination to form the functionalized product and regenerate the active ruthenium catalyst.
DFT studies on the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines have shown that the regioselectivity is determined by an electrophilic substitution step on the cyclometalated intermediate. sioc-journal.cn This highlights the complex electronic changes that occur upon formation of the metallacycle. While C-F bond activation by ruthenium is also possible, C-H activation is a more commonly reported pathway for these types of substrates.
Transition Metal-Catalyzed C-F and C-H Activation
Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pubmakingmolecules.com In this compound, the reactivity and regioselectivity of EAS are governed by the combined electronic effects of the two fluorine atoms and the benzoyl group on the difluorinated ring.
The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pub The rate-determining step is the formation of this intermediate. mnstate.edu The stability of the arenium ion is influenced by the substituents already present on the ring.
The benzoyl group is strongly deactivating due to both its inductive electron withdrawal and its resonance effect, which pulls electron density out of the ring. mnstate.edu
When it comes to directing the position of the incoming electrophile, the substituents' effects are again key. The fluorine atoms are ortho, para-directors due to their ability to stabilize the arenium ion through resonance when the positive charge is on the carbon adjacent to the fluorine. makingmolecules.com The benzoyl group, being a meta-director, directs incoming electrophiles to the position meta to the carbonyl group. mnstate.edu
Therefore, the electrophilic substitution on the difluorinated ring of this compound will be a result of the competing directing effects of the two fluorine atoms and the benzoyl group. The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. makingmolecules.comlibretexts.org
Photochemical Reactions of this compound
The photochemistry of aromatic ketones like benzophenone is a well-studied area, and the introduction of fluorine atoms can influence their photochemical behavior. princeton.edu Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. princeton.edu From this excited state, the molecule can undergo various chemical transformations.
For benzophenones, the lowest energy electronic transition is typically an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. princeton.edu This excited state can exist as a singlet (S1) or, through intersystem crossing, a more stable and longer-lived triplet (T1) state. princeton.edu Most of the characteristic photochemistry of benzophenones proceeds from the T1 state.
The presence of fluorine atoms in this compound can affect its photochemical properties in several ways:
Absorption Spectrum: The fluorine substituents may cause a slight shift in the absorption spectrum of the molecule.
Intersystem Crossing: The rate of intersystem crossing from the S1 to the T1 state can be influenced by the heavy-atom effect of the fluorines, potentially making it more efficient.
Reactivity of the Excited State: The electron-withdrawing nature of the fluorine atoms can alter the electron distribution in the excited state, which may affect its reactivity in processes like hydrogen abstraction or cycloaddition reactions.
Benzophenones are known to be efficient photoinitiators for polymerization reactions and can participate in Paterno-Büchi reactions (photochemical [2+2] cycloaddition of a carbonyl group with an alkene). The fluorine atoms in this compound could modulate its efficiency as a photoinitiator or its reactivity in such cycloadditions. chemimpex.com Furthermore, visible light-mediated reactions have been shown to selectively cleave C-F bonds in certain fluorinated compounds, suggesting that under specific photochemical conditions, this compound could potentially undergo C-F bond cleavage. mdpi.comsioc-journal.cn
Role of this compound as a Reaction Intermediate
This compound can serve as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. One notable application is in the synthesis of fluorinated thioxanthones. researchgate.netmedium.com Thioxanthones are a class of sulfur-containing heterocyclic compounds with a range of biological and industrial applications, including in pharmaceuticals and as photocatalysts. medium.comnih.gov
The synthesis of thioxanthones can be achieved through an intramolecular nucleophilic aromatic substitution (SNAr) reaction of a suitably substituted benzophenone. In this context, this compound or its derivatives can react with a sulfur nucleophile. The initial intermolecular reaction would be followed by an intramolecular cyclization, where a nucleophilic group on one aromatic ring attacks the other ring, displacing a fluoride (B91410) ion to form the central thioxanthene (B1196266) ring.
For example, a synthetic route might involve the reaction of a derivative of this compound with a thiophenol. The resulting diaryl sulfide (B99878) could then undergo an intramolecular Friedel-Crafts-type reaction to form the thioxanthone core. Alternatively, an iterative nucleophilic aromatic substitution approach can be employed, where sequential substitutions on a polyfluorinated benzophenone lead to the desired thioxanthone. researchgate.net
The reactivity of the fluorine atoms in this compound, particularly their susceptibility to nucleophilic displacement, makes this compound a valuable building block for constructing these and other heterocyclic systems. The synthesis of polycyclic aromatic compounds, including those with helical structures, often relies on precursors like aminothioxanthones, which can be derived from fluorinated benzophenones. rsc.org
Compound Index
Iv. Advanced Spectroscopic and Analytical Characterization of 2,3 Difluorobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules like 2,3-Difluorobenzophenone. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra deliver precise data on the molecule's structure.
Proton (¹H) NMR spectroscopy for this compound provides information on the number, connectivity, and chemical environment of the hydrogen atoms. The molecule contains eight aromatic protons distributed between two phenyl rings. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet system. The three protons on the difluorinated ring exhibit distinct signals, with their chemical shifts and splitting patterns influenced by coupling to each other and to the adjacent fluorine atoms.
Based on the structure, the spectrum would be expected to show distinct signals for the protons on the non-fluorinated ring and the three protons on the 2,3-difluorophenyl ring. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Expected ¹H NMR Data for this compound Note: Specific experimental chemical shift and coupling constant data for this compound are not readily available in public domain literature. The table describes the expected signals based on the chemical structure.
| Proton Environment | Expected Chemical Shift (ppm) Range | Expected Multiplicity |
|---|---|---|
| Unsubstituted Phenyl Ring Protons | ~7.4 - 7.8 | Multiplet (m) |
| Difluorophenyl Ring Protons | ~7.1 - 7.6 | Multiplets (m) |
Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, thirteen distinct signals are expected: one for the carbonyl carbon, five for the carbons of the unsubstituted phenyl ring, and seven for the carbons of the difluorinated ring (including the two carbons bonded to fluorine). The chemical shifts of the carbons on the fluorinated ring are significantly influenced by the strong electronegativity of the fluorine atoms, resulting in characteristic carbon-fluorine coupling (C-F J-coupling).
Table 2: Expected ¹³C NMR Data for this compound Note: Specific experimental chemical shift data for this compound are not readily available in public domain literature. The table describes the expected signals based on the chemical structure.
| Carbon Environment | Expected Chemical Shift (ppm) Range | Expected Multiplicity |
|---|---|---|
| Carbonyl Carbon (C=O) | ~194 - 196 | Singlet/Triplet (due to coupling with F) |
| C-F Carbons | ~150 - 160 | Doublet (d) |
| Aromatic Carbons (C-H, C-C) | ~115 - 140 | Singlet (s), Doublet (d) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds. Given the two chemically non-equivalent fluorine atoms at the C2 and C3 positions, the ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, likely appearing as multiplets due to proton and fluorine-fluorine coupling.
The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. Electron-withdrawing groups cause a downfield shift (less negative ppm values), while electron-donating groups lead to an upfield shift (more negative ppm values). In this compound, the precise chemical shifts of the F2 and F3 nuclei are influenced by the mesomeric and inductive effects of the benzoyl group and the other fluorine atom. Perturbations in these chemical shifts can be observed with changes in solvent polarity or upon interaction with other molecules, providing valuable information about intermolecular interactions.
Quantitative ¹⁹F NMR (qNMR) is a powerful method for determining the purity or concentration of fluorine-containing compounds with high accuracy and precision. The development of a validated qNMR method for this compound would involve several key steps. diva-portal.org
A suitable internal standard, a stable compound with a known purity and a ¹⁹F signal that does not overlap with the analyte, must be chosen. diva-portal.org Compounds like 4,4'-Difluorobenzophenone (B49673) are often used for this purpose in the analysis of other fluorinated pharmaceuticals. diva-portal.orgsepscience.com
Method validation requires optimizing acquisition parameters to ensure accurate signal integration. ox.ac.uk Important parameters include:
Relaxation Delay (D1): This must be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation of the nuclei between pulses.
Pulse Angle: A calibrated 90° pulse is typically used to maximize the signal.
Number of Scans (NS): Sufficient scans must be acquired to achieve an adequate signal-to-noise ratio for precise integration. diva-portal.org
Spectral Width: The spectral window must be wide enough to encompass all signals of interest without aliasing. sepscience.com
Validation would further involve assessing the method's linearity, accuracy, precision, and specificity according to established analytical guidelines. The high sensitivity and wide chemical shift range of ¹⁹F make qNMR a highly reliable technique, often with less signal overlap compared to ¹H qNMR. diva-portal.org
¹⁹F NMR Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound (molar mass: 218.20 g/mol ), the electron ionization (EI) mass spectrum shows a distinct molecular ion peak. nist.gov
The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at m/z = 218. nist.gov The fragmentation pattern is consistent with the structure of aromatic ketones. The most abundant fragment ions arise from the cleavage of the bonds adjacent to the carbonyl group. Key fragments include the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and the 2,3-difluorobenzoyl cation ([C₇H₃F₂O]⁺) at m/z = 141. The loss of the 2,3-difluorophenyl radical leads to the peak at m/z = 105, while the loss of the phenyl radical results in the peak at m/z = 141. Another significant peak is observed at m/z = 113, corresponding to the 2,3-difluorophenyl cation ([C₆H₃F₂]⁺). nist.gov
Table 3: Mass Spectrometry Fragmentation Data for this compound nist.gov
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 218 | 77.4 | [C₁₃H₈F₂O]⁺ (Molecular Ion) |
| 141 | 89.0 | [C₇H₃F₂O]⁺ (2,3-Difluorobenzoyl cation) |
| 113 | 25.1 | [C₆H₃F₂]⁺ (2,3-Difluorophenyl cation) |
| 105 | 100.0 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | 44.8 | [C₆H₅]⁺ (Phenyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduthermofisher.com In the analysis of this compound, the gas chromatograph separates the compound from a mixture based on its volatility and interaction with the stationary phase of the column. etamu.edu The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). etamu.edunist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. measurlabs.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the differentiation between compounds with very similar nominal masses but different elemental formulas. measurlabs.comfilab.fr For this compound (C13H8F2O), HRMS can confirm its elemental composition by measuring its exact mass with a high degree of accuracy. semanticscholar.orgescholarship.org
The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, is essential for distinguishing between ions of very close molecular masses. filab.fr This capability is crucial for confirming the identity of this compound in complex samples and for elucidating the structures of its degradation products or metabolites. semanticscholar.orgresearchgate.net
Table 1: Theoretical Mass Information for this compound
| Property | Value |
| Molecular Formula | C13H8F2O |
| Molecular Weight | 218.20 g/mol |
| Exact Mass | 218.05432120 Da |
Note: Data derived from general chemical property information for a difluorobenzophenone isomer. nih.gov
Infrared (IR) Spectroscopy
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) and the carbon-fluorine (C-F) bonds, as well as vibrations associated with the aromatic rings. tanta.edu.egmvpsvktcollege.ac.in The exact positions of these bands provide valuable information about the molecular environment of these functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that allows for the rapid collection of high-resolution spectra over a wide spectral range. nih.govwikipedia.org This technique is widely used for the identification of functional groups and the characterization of molecular structures. nih.govmdpi.com In the context of this compound, FTIR spectroscopy can provide detailed information about its vibrational modes. researchgate.net
The analysis of an FTIR spectrum of a similar compound, 4,4'-difluorobenzophenone, reveals characteristic peaks that can be extrapolated to understand the spectrum of the 2,3-isomer. researchgate.net Key vibrational modes would include the C=O stretching vibration, C-F stretching vibrations, and various aromatic C-H and C-C stretching and bending vibrations. tanta.edu.egmvpsvktcollege.ac.in
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile sampling technique used in conjunction with FTIR spectroscopy. bruker.comwikipedia.org It allows for the direct analysis of solid and liquid samples with minimal preparation. wikipedia.organton-paar.com In an ATR-IR experiment, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. wikipedia.orgunige.ch
This technique is particularly useful for obtaining the IR spectrum of this compound in its solid or liquid state, providing a high-quality spectrum without the need for preparing a KBr pellet or a Nujol mull. mdpi.combruker.com The resulting spectrum would be comparable to a traditional transmission FTIR spectrum, showing the characteristic vibrational bands of the molecule. anton-paar.com
Vapor Phase IR Spectroscopy
Vapor Phase IR Spectroscopy involves measuring the infrared spectrum of a substance in the gaseous state. This technique provides information about the vibrational modes of isolated molecules, free from the intermolecular interactions present in the condensed phases. nist.gov The NIST Chemistry WebBook provides a gas-phase IR spectrum for 4,4'-difluorobenzophenone, which can serve as a reference for understanding the vapor-phase spectrum of this compound. nist.govnist.gov The spectrum of the gaseous molecule would exhibit sharper absorption bands compared to its solid or liquid state spectra due to the absence of crystal lattice effects and hydrogen bonding.
Table 2: General Expected Infrared Absorption Regions for Difluorobenzophenones
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O | Stretching | 1650 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1100 - 1300 |
| Aromatic C-H | Bending (out-of-plane) | 675 - 900 |
Note: These are general ranges and the exact peak positions for this compound may vary. tanta.edu.egmvpsvktcollege.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comsci-hub.se This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum is characterized by the wavelength of maximum absorbance (λmax). bspublications.net
For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl group. The conjugation between the phenyl rings and the carbonyl group influences the position and intensity of these absorption bands. msu.edu The specific λmax values provide information about the electronic structure of the molecule. oecd.org While specific UV-Vis data for this compound was not found, analysis of similar aromatic ketones suggests that the primary absorption bands would likely fall within the UV region of the electromagnetic spectrum. bspublications.net
X-ray Diffraction Analysis for Solid-State Characterization
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on unit cell dimensions, space group symmetry, and the exact coordinates of each atom, revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state.
As of the current literature survey, a complete single-crystal X-ray diffraction study for this compound has not been published in publicly accessible databases. Consequently, detailed crystallographic data such as the crystal system, space group, and specific unit cell parameters are not available.
For comparison, related difluorobenzophenone isomers have been studied. For instance, 4,4'-Difluorobenzophenone crystallizes in the monoclinic space group C2/c. nih.gov Another isomer, found in a complex with cobalt, (2,6-Difluorobenzophenone)tris(trimethylphosphine)cobalt(0), also exhibits a monoclinic crystal system with the space group P2₁/c. iucr.org However, it is crucial to emphasize that the crystal structure of one isomer cannot be used to infer the structure of another, as minor changes in substituent position can lead to entirely different crystal packing arrangements.
A theoretical determination of the crystal structure could be pursued using computational methods, but experimental validation via single-crystal XRD would be essential for confirmation. The acquisition of such experimental data would involve growing a suitable single crystal of this compound and analyzing it on a diffractometer.
Table 2: Required Crystallographic Data from a Potential X-ray Diffraction Analysis of this compound
| Parameter | Description | Status |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Determined |
| Space Group | The specific symmetry group of the crystal. | Not Determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | Not Determined |
| Volume (V) | The volume of the unit cell. | Not Determined |
| Z | The number of molecules per unit cell. | Not Determined |
| Calculated Density (ρ) | The density of the crystal calculated from the diffraction data. | Not Determined |
V. Computational and Theoretical Studies of 2,3 Difluorobenzophenone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgabinit.org It is based on the principle that the ground-state energy of a system is a unique functional of the electron density. scispace.comd-nb.info This approach has become a cornerstone of computational chemistry for predicting molecular properties and reactivity. scispace.comnih.gov DFT calculations can elucidate the distribution of electrons within 2,3-difluorobenzophenone, which is fundamental to understanding its chemical behavior.
Key aspects of its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. Conceptual DFT also provides a framework for quantifying reactivity through various indices. mdpi.comrsc.org For instance, properties like electronegativity, chemical hardness, and the Fukui function can be derived to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. d-nb.infomdpi.com
To illustrate the type of data obtained from such an analysis, the following table presents typical conceptual DFT reactivity descriptors that could be calculated for this compound.
| Descriptor | Definition | Potential Implication for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical stability and reactivity. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | A global measure of reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |
| Fukui Functions (f(r)) | Represents the change in electron density at a point as the number of electrons changes. mdpi.com | Identifies the most electrophilic and nucleophilic sites within the molecule. d-nb.infomdpi.com |
This table is illustrative of the data generated by DFT calculations and does not represent experimentally verified values for this compound.
Chemical reactions proceed from reactants to products through a high-energy configuration known as the transition state (TS). solubilityofthings.comlibretexts.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate. solubilityofthings.comlibretexts.org DFT calculations are widely used to locate the geometry of transition states and calculate their energies.
For a reaction involving this compound, computational chemists can model the reaction pathway, for example, in a nucleophilic substitution reaction. wright.edu The process involves optimizing the geometries of the reactants, the proposed transition state, and the products. The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com Verifying the authenticity of a calculated transition state is crucial and often involves an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects the reactants and products. joaquinbarroso.com
A study on the related compound 2,3,4,5-tetrafluorobenzophenone demonstrated the use of DFT to compare the energy barriers for nucleophilic attack at different positions on the aromatic ring, successfully identifying the preferred reaction pathway. wright.edu A similar analysis for this compound would provide quantitative data on its reactivity and regioselectivity.
| Parameter | Description |
| Reactant Complex Energy | The energy of the initial state of the reacting molecules. |
| Transition State (TS) Energy | The maximum energy point along the reaction coordinate. solubilityofthings.com |
| Product Complex Energy | The energy of the final state of the product molecules. |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants (TS Energy - Reactant Energy). solubilityofthings.com |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants (Product Energy - Reactant Energy). |
This table outlines the key energetic parameters determined from a transition state analysis.
Organometallic chemistry involves compounds with metal-carbon bonds. wikipedia.org Reactions catalyzed by transition metals often involve changes in the metal's oxidation state and coordination number, such as in oxidative addition and reductive elimination. uwindsor.ca In these processes, the electronic spin state of the metal complex can play a critical role. The spin multiplicity of a molecule is given by 2S+1, where S is the total electron spin. For many molecules, the ground state is a singlet (S=0, multiplicity=1), but for transition metal complexes, different spin states (e.g., singlet and triplet) can have very similar energies.
A phenomenon known as two-state reactivity (TSR) proposes that a reaction may proceed on one potential energy surface (e.g., a singlet state) and then cross over to another (e.g., a triplet state). researchgate.net This spin crossover can dramatically influence reaction mechanisms, rates, and outcomes. researchgate.net When studying a potential organometallic reaction involving this compound as a ligand or substrate, it would be essential to use DFT to calculate the energies of intermediates and transition states on different spin surfaces to determine the most favorable reaction pathway.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of every atom in the system. nih.gov This provides a detailed, dynamic view of molecular behavior that complements the static picture from quantum mechanical calculations. volkamerlab.org
For this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents.
Study its interaction with other molecules, such as in a solvent mixture or at an interface.
Simulate its binding to a biological target, like a protein active site, to understand the stability and dynamics of the complex. nih.govyoutube.com
Analysis of an MD trajectory can reveal important information, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions. volkamerlab.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.orglongdom.org The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. mdpi.com
A QSAR model for a series of benzophenone (B1666685) derivatives, including this compound, would be developed through the following steps:
Data Set Assembly : A collection of benzophenone analogues with measured biological activity (e.g., enzyme inhibition) is gathered.
Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic properties.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors (independent variables) to the activity (dependent variable). longdom.org
Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. mdpi.com
Once validated, the QSAR model could be used to predict the activity of new, unsynthesized benzophenone derivatives, guiding the design of more potent compounds. mdpi.com
Conformational Analysis and Isomeric Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br These different arrangements are known as conformations or conformers. The relative stability of different conformers is determined by factors like steric hindrance and torsional strain. srmist.edu.in
Theoretical methods, particularly DFT, can be used to perform a systematic conformational search. auremn.org.br This involves calculating the energy of the molecule as a function of the key dihedral angles to map out the potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. auremn.org.br By comparing the calculated energies, the most stable conformer (the global minimum) and the relative populations of other low-energy conformers at a given temperature can be determined. nobelprize.org
| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) |
| Conformer A | θ₁ | φ₁ | 0.0 (Global Minimum) |
| Conformer B | θ₂ | φ₂ | ΔE₁ |
| Conformer C | θ₃ | φ₃ | ΔE₂ |
This table illustrates how results from a conformational analysis would be presented, showing the defining dihedral angles and the relative stability of different conformers.
Vi. Applications of 2,3 Difluorobenzophenone in Materials Science
Precursor in High-Performance Polymer Synthesis
The primary application of 2,3-difluorobenzophenone in materials science is as a precursor for the synthesis of high-performance polymers, most notably poly(ether ether ketone) (PEEK) analogues and other poly(arylene ether ketone)s (PAEKs). core.ac.ukwright.edu These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, which make them suitable for demanding environments in aerospace, automotive, and medical industries. wright.edu
Poly(ether ether ketone) (PEEK) Analogues and Derivatives
While the traditional synthesis of PEEK involves the polymerization of 4,4'-difluorobenzophenone (B49673) and hydroquinone (B1673460), the use of its isomer, this compound, allows for the creation of PEEK analogues with modified properties. wright.eduwikipedia.org
The synthesis of PEEK and its analogues from difluorobenzophenone isomers is typically achieved through nucleophilic aromatic substitution (NAS) polycondensation. core.ac.ukwright.edu In this step-growth polymerization, the fluorine atoms on the benzophenone (B1666685) monomer are displaced by a nucleophile, typically a bisphenolate salt generated in situ from a diol like hydroquinone. core.ac.ukwikipedia.org The general mechanism involves the attack of the phenoxide ion on the carbon atom bearing a fluorine atom, followed by the departure of the fluoride (B91410) ion, leading to the formation of an aryl ether linkage. core.ac.uk This process is repeated to build the long polymer chains. core.ac.uk Aryl fluorides are particularly effective leaving groups in NAS reactions, facilitating the production of high molecular weight polymers. core.ac.uk The reaction is usually conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at temperatures around 300°C. wikipedia.org
The isomeric position of the fluorine atoms on the benzophenone monomer significantly influences the resulting polymer's structure and properties. core.ac.uk The use of this compound, as opposed to the more common 4,4'-difluorobenzophenone, introduces a "kink" in the polymer backbone. This structural irregularity disrupts the chain packing and reduces the degree of crystallinity in the resulting PEEK analogue. core.ac.ukacs.org
For instance, a PEEK analogue synthesized from this compound, referred to as o-PEEK, is completely amorphous and exhibits solubility in a range of common organic solvents like dichloromethane (B109758) and tetrahydrofuran. core.ac.uk This is in stark contrast to the semi-crystalline nature and limited solubility of traditional PEEK. wright.edu The glass transition temperature (Tg) of this amorphous o-PEEK is around 145°C. core.ac.uk Copolymers of traditional PEEK and o-PEEK have also been synthesized, with their crystallinity and thermal properties being dependent on the comonomer ratio. core.ac.ukacs.org For example, a copolymer with 30% o-PEEK content was found to be semi-crystalline. core.ac.uk
The table below summarizes the effect of incorporating different difluorobenzophenone isomers on the thermal properties of the resulting polymers.
| Polymer Composition | Glass Transition Temperature (Tg) | Crystallization Temperature (Tc) | Melting Temperature (Tm) | Crystallinity |
| PEEK (from 4,4'-isomer) | ~143°C wikipedia.org | - | ~343°C wikipedia.org | Semi-crystalline wikipedia.org |
| o-PEEK (from 2,3-isomer) | 145°C core.ac.uk | - | - | Amorphous core.ac.uk |
| 30% o-PEEK / 70% PEEK copolymer | - | - | - | Semi-crystalline core.ac.uk |
| Polymers with 3,5-difluorobenzophenone (B68835) | 86 - 129°C core.ac.uk | 156 - 210°C core.ac.uk | 252 - 254°C core.ac.uk | Semi-crystalline core.ac.uk |
| Polymers with up to 35% 2,4-difluorobenzophenone (B1332400) | 113 - 152°C core.ac.uk | 220 - 230°C core.ac.uk | 280 - 320°C core.ac.uk | Semi-crystalline core.ac.uk |
Table 1: Thermal Properties of PEEK Analogues from Different Difluorobenzophenone Isomers
The unique reactivity of difluorobenzophenone isomers can be exploited to introduce functional groups into the polymer structure. For instance, research has explored the synthesis of PEEK analogues bearing functional groups on a pendant benzoyl moiety by utilizing 3,5-difluorobenzophenone. wright.edu This approach allows for the tailoring of polymer properties for specific applications. More complex functionalization has been achieved by incorporating nitrogen-containing heterocyclic structures, such as phthalazinone moieties, into the polymer backbone. nih.govdntb.gov.ua These modifications can enhance properties like solubility and processability while maintaining high thermal stability. nih.govdntb.gov.uaresearchgate.net For example, a novel copolymerized poly(aryl ether ketone) containing a nitrogenous heterocyclic polyaromatic ether structure was prepared by the ternary copolymerization of a self-polycondensing monomer with 4,4'-difluorobenzophenone and bisphenol fluorene, resulting in a high molecular weight polymer with excellent thermal stability. nih.gov
An innovative approach to synthesizing poly(aryl ether ketone) resins involves the use of self-polycondensation monomers. nih.govresearchgate.net These monomers contain both a nucleophilic hydroxyl group and an electrophilic halogen group within the same molecule. researchgate.net This strategy can theoretically lead to high molecular weight polymers as it avoids the stoichiometric issues that can arise in traditional two-monomer polycondensation reactions. researchgate.net For example, a novel nitrogenous heterocyclic polyaromatic ether monomer, 2-(4-chlorophenyl)-2,3-dihydrophthalazine-1,4-dione (CDD), was synthesized and underwent self-polycondensation to yield a poly(aryl ether ketone) with a molecular weight of 4.181 × 10³ kg/mol . nih.govdntb.gov.ua To further increase the molecular weight, this monomer was also used in a ternary copolymerization with 4,4-difluorobenzophenone (B8599941) and bisphenol fluorene, achieving an average molecular weight of 72.793 × 10³ kg/mol . nih.govresearchgate.net
Vii. Derivatives and Functionalization of 2,3 Difluorobenzophenone
Synthesis of Functionalized Benzophenone-Type Monomers
Difluorobenzophenones are critical electrophilic monomers in the production of high-performance polymers like Poly(aryl ether ketone)s (PAEKs). While 4,4'-difluorobenzophenone (B49673) is most commonly used, functionalized monomers can be synthesized to introduce specific properties into the final polymer. google.com This is typically achieved through nucleophilic substitution reactions. researchgate.net
A general approach involves modifying the benzophenone (B1666685) structure to incorporate desired functional groups. For instance, research on 4,4'-difluorobenzophenone has shown that it can be brominated and subsequently reacted with pyridylboronic acid under Suzuki coupling conditions to produce pyridine-functionalized monomers. nih.gov This introduces a metal-binding site into the monomer, which can impart antimicrobial properties to the resulting polymer when complexed with silver ions. nih.gov
This principle can be extended to 2,3-Difluorobenzophenone. Functional groups could be introduced either by direct substitution on the aromatic rings or by first synthesizing a derivative that is later built into a more complex monomer. Such AB-type monomers, containing both a nucleophilic (e.g., hydroxyl) and an electrophilic (activated aryl fluoride) group on the same molecule, are valuable for self-polycondensation reactions. researchgate.net The synthesis of these monomers allows for precise control over the resulting polymer structure and properties. mdpi.com
Copper-Catalyzed C-N Coupling Reactions for Derivatization
Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, is a powerful method for forming carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals and fine chemicals. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with an amine, amide, or nitrogen-containing heterocycle in the presence of a copper catalyst and a base. beilstein-journals.org Recent advancements have led to milder reaction conditions, broadening the scope and functional group tolerance of this transformation. nih.gov
For this compound, copper-catalyzed C-N coupling offers a direct route to aminated derivatives. Due to the electronic activation provided by the adjacent carbonyl group, the fluorine atom at the C-2 position is significantly more susceptible to nucleophilic attack than the fluorine at the C-3 position. This regioselectivity allows for the selective synthesis of 2-amino-3-fluorobenzophenone derivatives. These compounds are valuable intermediates, particularly for building more complex heterocyclic systems. The high selectivity of modern copper-catalyzed systems can be a useful alternative to palladium-based methods, especially when coupling with aliphatic amines. nih.gov
Table 1: Representative Copper-Catalyzed C-N Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |
|---|
Incorporation into Polymer Systems via Copolymerization
The most significant application of difluorobenzophenones is in the synthesis of PAEKs through nucleophilic aromatic substitution (NAS) polycondensation. researchgate.netcore.ac.uk In this process, a difluorobenzophenone monomer reacts with a bisphenol monomer (like hydroquinone (B1673460) or bisphenol A) in a polar aprotic solvent with a weak base like potassium carbonate. wiley.comgoogle.comgoogle.com The fluorine atoms act as leaving groups, forming an ether linkage and building the polymer backbone. core.ac.uk
The isomer of the difluorobenzophenone used has a profound impact on the polymer's properties. While the linear 4,4'-isomer produces the highly crystalline and thermally stable PEEK, the use of other isomers introduces "kinks" into the polymer chain, disrupting crystallinity and altering physical properties. core.ac.uk For example, polymers synthesized using 2,4-difluorobenzophenone (B1332400) have higher glass transition temperatures (Tg) but lower melting temperatures (Tm) and crystallinity compared to those made with the 3,5-isomer. core.ac.uk
Incorporating this compound as a comonomer in a copolymerization with 4,4'-difluorobenzophenone and a bisphenol would similarly be expected to produce a more amorphous polymer. The asymmetric 2,3-linkage would disrupt chain packing, likely leading to lower crystallinity, a lower melting point, and potentially improved solubility in organic solvents compared to standard PEEK. core.ac.uk This strategy allows for the fine-tuning of polymer properties for specific applications where processability is key.
Table 2: Comparison of Properties of PAEKs from Different Difluorobenzophenone Isomers
| Difluorobenzophenone Isomer | Resulting Polymer Structure | Expected Crystallinity | Expected Solubility | Reference |
|---|---|---|---|---|
| 4,4'- | Linear | High | Poor | core.ac.uk |
| 3,5'- | Kinked | Semi-crystalline | Improved | core.ac.uk |
| 2,4'- | Kinked | Amorphous | Good | core.ac.uk |
Polyfluorinated Heterocyclic Scaffolds
Polyfluorinated aromatic compounds are valuable precursors for the synthesis of complex heterocyclic scaffolds, which are core structures in many biologically active molecules. nih.govnih.gov A key strategy involves the sequential nucleophilic substitution of adjacent fluorine atoms by a binucleophilic reagent. researchgate.net
Given that this compound possesses two vicinal fluorine atoms, it is an ideal substrate for this type of cyclization reaction. By reacting it with a molecule containing two different nucleophilic groups (e.g., 2-mercaptoethanol (B42355) or 2-aminoethanethiol), a fused heterocyclic ring can be constructed onto the benzophenone framework. The higher reactivity of the C-2 fluorine would likely direct the initial attack, followed by an intramolecular cyclization that displaces the second fluorine atom to form a stable five- or six-membered ring. This approach provides a direct pathway to novel polyfluorinated heterocycles containing a benzoyl moiety, which could be explored for applications in medicinal chemistry and materials science. researchgate.netrsc.org
Benzodiazepinone Synthesis utilizing Difluorobenzophenone Isomers
Benzodiazepines are a major class of therapeutic agents used as anxiolytics, sedatives, and anticonvulsants. google.comnih.gov A common synthetic pathway to these molecules starts with a 2-aminobenzophenone (B122507) derivative. scbt.com Various fluorinated 2-aminobenzophenones serve as key intermediates in the synthesis of modern benzodiazepine (B76468) drugs like Midazolam. scbt.commedchemexpress.com
The synthesis of a benzodiazepinone from this compound would proceed via a two-stage process:
Formation of the 2-aminobenzophenone intermediate : As discussed, the C-2 fluorine is activated towards nucleophilic aromatic substitution. Reaction of this compound with ammonia (B1221849) or a protected amine source would selectively yield 2-amino-3-fluorobenzophenone. This transformation is analogous to established industrial preparations of other halogenated 2-aminobenzophenones. google.comgoogle.com
Cyclization to the benzodiazepine ring : The resulting 2-amino-3-fluorobenzophenone can then be reacted with a suitable partner, such as a glycine (B1666218) ester hydrochloride or an α-amino acid, to construct the seven-membered diazepine (B8756704) ring. google.com There are multiple methods for this cyclization, including one-pot procedures, which lead to the formation of the 1,4-benzodiazepinone core structure. researchgate.netrsc.orgnih.gov
This pathway highlights how the specific reactivity of the 2,3-difluoro isomer can be harnessed to access complex, medicinally relevant scaffolds.
Viii. Future Directions and Research Outlook for 2,3 Difluorobenzophenone
Exploration of Novel Synthetic Routes and Catalytic Systems
The primary route for synthesizing difluorobenzophenones is the Friedel-Crafts acylation. wikipedia.org For 4,4'-difluorobenzophenone (B49673), this involves the reaction of fluorobenzene (B45895) with p-fluorobenzoyl chloride, catalyzed by aluminum chloride. wikipedia.org However, this method can lead to isomer impurities and often requires harsh conditions. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic pathways for 2,3-difluorobenzophenone.
Key areas for exploration include:
Advanced Catalytic Systems: There is a need to move beyond traditional Lewis acid catalysts like AlCl₃. Research into novel catalytic systems, such as solid acid catalysts, zeolites, or metal-organic frameworks (MOFs), could offer improved selectivity for the 2,3-isomer, easier catalyst recovery, and milder reaction conditions. The use of organocatalysts, such as diselenides or those based on flavin and iodine, is an emerging area in amide synthesis and could potentially be adapted for ketone synthesis, offering metal-free reaction pathways. organic-chemistry.orgmdpi.com
Alternative Synthetic Strategies: Investigating alternatives to Friedel-Crafts acylation is a promising avenue. For instance, processes involving the catalytic carbonylation of fluorinated precursors have shown high purity yields for other isomers. Another approach could be the development of one-pot, multi-component reactions that assemble the this compound core from simpler starting materials, potentially catalyzed by transition metals like palladium or copper. organic-chemistry.org
Green Chemistry Approaches: Future synthetic methods will emphasize green chemistry principles. This includes using safer solvents, reducing energy consumption by employing lower reaction temperatures, and minimizing waste by developing highly atom-economical reactions. For example, processes are being developed that use fluorobenzene as both a reactant and a solvent to reduce the use of other volatile organic compounds. google.com
Deeper Understanding of Structure-Reactivity Relationships
The precise arrangement of the two fluorine atoms on one of the phenyl rings in this compound is expected to significantly influence its reactivity compared to other isomers like the more commonly used 4,4'-difluorobenzophenone. The fluorine atoms are powerful electron-withdrawing groups, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of high-performance polymers.
Future research will need to systematically investigate these relationships:
Kinetic and Mechanistic Studies: Detailed kinetic studies are required to quantify the reactivity of the fluorine atoms at the 2- and 3-positions. It is crucial to understand which position is more susceptible to nucleophilic attack and how this is influenced by reaction conditions. The ortho-position (position 2) may exhibit different reactivity due to steric effects from the adjacent benzoyl group. vulcanchem.com
Comparative Analysis: A direct comparative analysis of the reactivity of this compound against other isomers (e.g., 2,4'-, 3,4'-, 3,5-, and 4,4'-) in polymerization reactions is essential. This would elucidate how the substitution pattern affects polymerization rates, achievable molecular weights, and the properties of the resulting polymers. For example, the symmetrical structure of 4,4'-difluorobenzophenone leads to polymers with high thermal stability, whereas asymmetrical isomers can disrupt chain packing and improve solubility.
Influence on Polymer Architecture: The differential reactivity of the two fluorine atoms in this compound could potentially be exploited to create more complex polymer architectures, such as branched or block copolymers, which are not easily accessible with symmetrical monomers.
| Isomer | Key Structural Feature | Anticipated Influence on Reactivity |
| This compound | Adjacent fluorine atoms on one ring | Potential for differential reactivity at C-2 vs. C-3; steric hindrance from the carbonyl group at C-2. |
| 3,5-Difluorobenzophenone (B68835) | Symmetrical meta-fluorine atoms | Can create a pendant benzoyl group in polymers, allowing for post-polymerization functionalization. wright.edu |
| 4,4'-Difluorobenzophenone | Symmetrical para-fluorine atoms on separate rings | Leads to linear, highly crystalline polymers like PEEK with excellent thermal stability. wikipedia.org |
| 2,4'-Difluorobenzophenone (B154369) | Asymmetrical substitution on separate rings | Can disrupt polymer chain packing, leading to more amorphous polymers with increased solubility. core.ac.uk |
Development of New High-Performance Materials
While 4,4'-difluorobenzophenone is the cornerstone monomer for the multi-billion dollar polyetheretherketone (PEEK) industry, the use of other isomers is a key strategy for developing new poly(aryl ether ketone)s (PAEKs) with tailored properties. google.com Research using 3,5- and 2,4-difluorobenzophenone (B1332400) has already demonstrated the ability to produce PEEK analogues with modified crystallinity and improved solubility. wright.educore.ac.uk
The future for this compound in materials science lies in:
Novel PAEK Analogues: Polymerization of this compound with various bisphenols could yield a new class of PAEKs. The asymmetric nature of the monomer is expected to disrupt the polymer's ability to crystallize, potentially leading to fully amorphous polymers with high glass transition temperatures, good solubility in organic solvents, and excellent film-forming properties. core.ac.uk
Organic Electronics: Benzophenone (B1666685) derivatives are being explored for applications in organic light-emitting diodes (OLEDs), often serving as host materials or as building blocks for thermally activated delayed fluorescent (TADF) emitters. mdpi.comresearchgate.net The specific electronic properties conferred by the 2,3-difluoro substitution pattern could be advantageous in designing new electroactive materials with tailored energy levels (HOMO/LUMO) for enhanced device performance.
Photoinitiators and UV-Stabilizers: The inherent UV absorption characteristics of the benzophenone core make its derivatives useful as photoinitiators for polymer curing and as UV stabilizers. chemimpex.com Research could explore how the 2,3-difluoro substitution pattern affects the photochemical properties and its efficiency in these applications.
Computational Chemistry in Predicting and Guiding Experimental Research
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources. openaccessjournals.com The application of computational methods to this compound is a critical future direction.
Key applications of computational modeling include:
Predicting Reactivity and Mechanisms: Quantum chemical methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. scielo.org.mx Such calculations can predict the relative reactivity of the C-F bonds, model the transition states of nucleophilic substitution reactions, and elucidate reaction mechanisms, providing a theoretical foundation to guide synthetic efforts.
Simulating Polymer Properties: Molecular dynamics (MD) simulations can be employed to predict the bulk properties of hypothetical polymers made from this compound. This allows researchers to estimate properties such as glass transition temperature, solubility, and mechanical strength before undertaking challenging and costly polymer synthesis. scispace.com
Designing Materials for Electronics: Computational screening can accelerate the discovery of new materials for applications like OLEDs. By calculating key parameters such as HOMO/LUMO energy levels, triplet energies, and charge transport properties, researchers can identify promising candidate molecules based on the this compound scaffold for subsequent experimental validation. scielo.org.mx
| Computational Method | Application for this compound Research | Anticipated Insights |
| Density Functional Theory (DFT) | Electronic structure calculation, reaction mechanism analysis. | Prediction of reactivity, bond energies, spectroscopic properties, and optimization of synthetic conditions. scielo.org.mx |
| Molecular Dynamics (MD) | Simulation of polymer chains and bulk materials. | Estimation of physical properties (Tg, solubility, density) of novel PAEKs. scispace.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with properties. | Guiding the design of new derivatives for specific applications (e.g., electronics, photoinitiators). |
Q & A
Q. What are the optimal synthetic routes for 2,3-Difluorobenzophenone, and how can reaction yields be maximized?
The synthesis of this compound typically involves halogen substitution or catalytic carbonylation, as demonstrated in structurally similar fluorinated benzophenones. For example, halogen exchange reactions using fluorinated aryl halides and benzoyl precursors in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) can achieve yields >80% under inert conditions. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side products like defluorinated byproducts . Optimization of stoichiometry (1:1.2 molar ratio of aryl halide to benzoyl reagent) and catalyst loading (5–10 mol%) is recommended for scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹⁹F NMR : To confirm fluorine substitution patterns (δ ≈ -110 to -150 ppm for aromatic fluorines) and assess purity.
- GC-MS/EI : For molecular ion detection (m/z 218.20) and fragmentation analysis to distinguish positional isomers (e.g., 2,3- vs. 2,5-difluorobenzophenone) .
- FT-IR : Identification of carbonyl stretching vibrations (~1660 cm⁻¹) and C-F bonds (~1200 cm⁻¹) . Cross-validation with elemental analysis (C, H, F) and melting point determination (if crystalline) enhances reliability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, related fluorinated benzophenones exhibit hazards such as skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. In case of fire, employ alcohol-resistant foam or CO₂ extinguishers, as thermal decomposition may release hydrogen fluoride (HF). Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How does the fluorine substitution pattern in this compound influence its photophysical properties?
The electron-withdrawing nature of fluorine atoms at the 2- and 3-positions enhances the compound’s electron-deficient character, red-shifting its UV-Vis absorption maxima (λmax ≈ 270–290 nm in acetonitrile) compared to non-fluorinated analogs. Time-resolved fluorescence studies reveal prolonged excited-state lifetimes (τ ~ 5–10 ns), suggesting potential applications in photoactive materials or triplet sensitizers. Computational modeling (DFT/TD-DFT) can further correlate substituent effects with optical behavior .
Q. What strategies mitigate side reactions during this compound’s use in polymer synthesis?
When incorporating this compound into polyaryl ether ketones (PAEKs), premature crystallization or incomplete monomer incorporation can occur. Pre-drying monomers (120°C, vacuum) and using high-boiling solvents (e.g., diphenyl sulfone) at 220–260°C improve reaction homogeneity. Catalytic bases like K₂CO₃ facilitate nucleophilic aromatic substitution, while end-capping agents (e.g., 4-fluorophenol) control molecular weight distribution .
Q. How can analytical methods resolve discrepancies in reported reactivity data for this compound?
Contradictions in reactivity (e.g., electrophilic vs. nucleophilic behavior) may arise from solvent polarity or trace impurities. Systematic studies using HPLC (C18 column, acetonitrile/water gradient) can identify byproducts, while kinetic profiling under controlled conditions (e.g., anhydrous vs. protic solvents) clarifies mechanistic pathways. Collaborative validation via round-robin testing across labs is advised .
Q. What role does this compound play in developing enzyme inhibitors or bioactive molecules?
Its rigid aromatic core and fluorine atoms make it a scaffold for hydrophobic interactions in enzyme binding pockets. For instance, derivatives with appended sulfonamide groups show inhibitory activity against carbonic anhydrase isoforms. Structure-activity relationship (SAR) studies require regioselective functionalization (e.g., Suzuki coupling at the ketone position) and in vitro assays (IC₅₀ determination) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
